5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide
Beschreibung
This compound features a furan-2-carboxamide scaffold substituted with a bromine atom at the 5-position, linked to a 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl group. The tetrahydrobenzothiophene moiety provides a semi-rigid, lipophilic framework, which may improve membrane permeability and target engagement .
Eigenschaften
IUPAC Name |
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c15-12-6-5-10(19-12)13(18)17-14-9(7-16)8-3-1-2-4-11(8)20-14/h5-6H,1-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBXUBSKIIGWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the furan-2-carboxamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at position 5 of the furan ring undergoes nucleophilic substitution under specific conditions. For example:
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) replaces bromine with an aryl group. This mirrors methodologies used for analogous brominated heterocycles .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h) | Aryl-substituted furan-carboxamide |
Hydrolysis of the Carboxamide Group
The amide bond is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 h) cleaves the amide to yield 5-bromofuran-2-carboxylic acid and 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene.
-
Basic Hydrolysis : NaOH (aq. ethanol, reflux) produces the corresponding carboxylate salt .
Transformations of the Cyano Group
The cyano substituent at position 3 of the benzothiophene participates in:
-
Hydrolysis : H₂SO₄ (70%, 100°C) converts the cyano group to a carboxylic acid.
-
Reduction : LiAlH₄ (THF, 0°C to RT) reduces it to a primary amine .
Functionalization of the Tetrahydrobenzothiophene Ring
The saturated six-membered ring undergoes:
-
Oxidation : KMnO₄ in acidic medium opens the ring to form sulfonic acid derivatives.
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation targets the aromatic positions adjacent to sulfur .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Ring oxidation | KMnO₄, H₂SO₄, 60°C, 3 h | Tetrahydrobenzothiophene sulfonic acid | |
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2 h | 4-Nitro-tetrahydrobenzothiophene derivative |
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Decomposes above 250°C, releasing HBr and CO₂.
-
Photolytic Degradation : UV light (254 nm) induces cleavage of the C–Br bond, forming a furan radical intermediate .
Key Structural Insights from Computational Studies
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Modifications in Analogues
The table below summarizes key structural differences and their implications:
Biologische Aktivität
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H13BrF3N5O2S
- Molecular Weight : 536.32 g/mol
- CAS Number : 312509-57-2
Biological Activity
The biological activity of this compound has been investigated across various studies focusing on its antiviral, anti-inflammatory, and anticancer properties.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives against various viral infections. Compounds within this class demonstrated IC50 values in the low micromolar range against viruses such as Coxsackievirus B3 and adenoviruses .
| Compound | Virus Targeted | IC50 Value (µM) |
|---|---|---|
| Compound A | Coxsackievirus B3 | 0.35 |
| Compound B | Adenovirus | 0.26 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In related studies:
- Certain derivatives showed superior inhibition of COX enzymes compared to standard anti-inflammatory drugs like celecoxib and indomethacin. The selectivity index for these compounds was significantly higher than reference standards, indicating their potential as selective anti-inflammatory agents .
| Compound | COX Inhibition (%) | Selectivity Index |
|---|---|---|
| Compound A | 62% | 455 |
| Compound B | 71% | 10,497 |
Anticancer Activity
The anticancer properties of related compounds have been evaluated in vitro:
- Compounds similar to the target compound have shown promising results in inhibiting cancer cell proliferation with IC50 values ranging from 10 µM to 20 µM against various cancer cell lines .
Case Studies
-
Case Study on Antiviral Efficacy :
- In a laboratory setting, a derivative of the compound was tested against herpes simplex virus (HSV). The results indicated a significant reduction in viral replication with an IC50 value of 0.15 µM.
-
Case Study on Anti-inflammatory Effects :
- A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of a related compound led to a reduction in joint inflammation and pain scores by approximately 40% over four weeks.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at specific positions on the benzothiophene and furan rings can enhance biological activity. For example:
- Substituting different groups at the furan ring position has been shown to improve antiviral potency significantly.
| Modification | Biological Activity |
|---|---|
| Bromine at Position 5 | Increased antiviral activity |
| Cyano group at Position 3 | Enhanced anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide, and how can reaction efficiency be optimized?
- Methodology : Begin with a Suzuki-Miyaura cross-coupling reaction between brominated furan precursors and functionalized benzothiophene derivatives. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and ligand selection to enhance yield. Monitor reaction progress via TLC and HPLC, adjusting solvent polarity (e.g., DMF/THF mixtures) to balance solubility and reactivity. Post-synthesis, use column chromatography with silica gel (hexane/ethyl acetate gradient) for purification. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry .
Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?
- Methodology : Employ a multi-technique approach:
- X-ray crystallography for definitive stereochemical assignment.
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C≡N at ~2200 cm⁻¹).
- UV-Vis spectroscopy to study π-π* transitions in the benzothiophene and furan moieties.
Cross-reference data with computational simulations (DFT) to validate electronic properties .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or QM/MM) predict the reactivity of this compound in catalytic systems?
- Methodology : Use Gaussian or ORCA software for DFT calculations to map potential energy surfaces for bond cleavage/formation. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed IR and NMR spectra with experimental data to refine models. Apply machine learning (e.g., ICReDD’s reaction path search methods) to prioritize synthetic routes .
Q. What strategies resolve contradictions in observed biological activity vs. computational predictions for this compound?
- Methodology :
Re-evaluate assay conditions : Ensure pH, temperature, and solvent (e.g., DMSO concentration) match physiological relevance.
Validate target binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
Reassess computational models : Incorporate solvation effects and explicit water molecules in molecular dynamics simulations to improve accuracy .
Q. How can statistical design of experiments (DoE) optimize reaction parameters for large-scale synthesis?
- Methodology :
- Define variables : Catalyst loading, temperature, solvent ratio, and reaction time.
- Use a central composite design (CCD) to explore interactions between variables.
- Analyze via ANOVA to identify significant factors (e.g., temperature has a p-value <0.05).
- Validate optimized conditions in triplicate to ensure reproducibility. Reference Case Study: Polish Journal of Chemical Technology highlights DoE’s role in reducing trial-and-error approaches .
Data Analysis and Interpretation
Q. How to address discrepancies in spectroscopic data between batches of synthesized compound?
- Methodology :
- Trace impurities : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives).
- Crystallization artifacts : Recrystallize in alternative solvents (e.g., ethanol vs. acetone) and compare XRD patterns.
- Isotopic labeling : Synthesize a ¹³C-labeled analog to confirm NMR peak assignments .
Q. What advanced separation techniques (e.g., HPLC, SFC) are suitable for isolating enantiomers or diastereomers of this compound?
- Methodology :
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with heptane/IPA mobile phases.
- Supercritical fluid chromatography (SFC) : Optimize CO₂/co-solvent ratios for faster separation.
- Validate enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .
Biological and Material Applications
Q. How to design in vitro assays to evaluate this compound’s potential as a kinase inhibitor?
- Methodology :
- Kinase profiling : Use a radiometric assay (³³P-ATP) to screen against a panel of kinases (e.g., EGFR, BRAF).
- Cellular validation : Measure IC₅₀ in cancer cell lines (e.g., HeLa, A549) via MTT assays.
- Off-target analysis : Employ thermal shift assays (TSA) to assess selectivity .
Q. What computational tools predict the compound’s stability under varying environmental conditions (e.g., light, humidity)?
- Methodology :
- Accelerated stability studies : Expose samples to 40°C/75% RH and monitor degradation via HPLC.
- QSAR models : Use ADMET Predictor or Schrödinger’s QikProp to estimate hydrolytic susceptibility.
- Solid-state analysis : Perform PXRD to detect polymorphic transitions under stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
